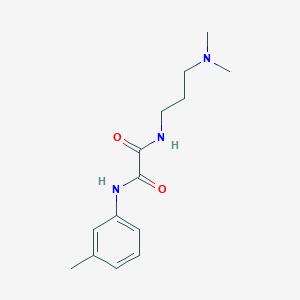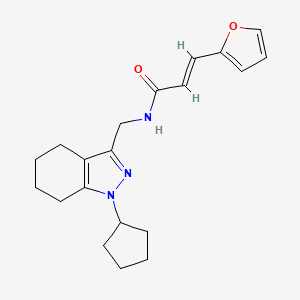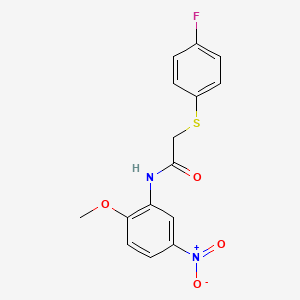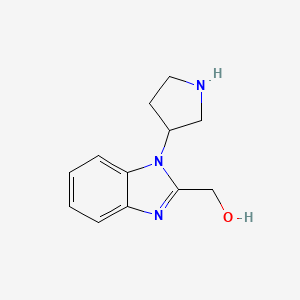![molecular formula C16H18N6O2 B2764723 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097862-96-7](/img/structure/B2764723.png)
3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazole-bearing compounds, which are known for their diverse pharmacological effects . It’s a nitrogen-rich compound, and its structure is verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar pyrazole derivatives has been reported in the literature. For instance, some hydrazine-coupled pyrazoles were successfully synthesized . Another example is the synthesis of a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, via a one-step reaction from commercially available reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray analysis . This analysis revealed that the conformational isomerism of these new energetic materials was associated with the configuration of pyrazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, a new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research has demonstrated that benzamide-based 5-aminopyrazoles and their derivatives possess significant antiviral activities, particularly against influenza A virus (subtype H5N1), also known as bird flu. Novel synthesis routes for these compounds have been developed, showcasing their potential in combating avian influenza through inhibition of the virus (Hebishy et al., 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt].
Synthesis of Novel Heterocycles
The creation of new heterocyclic compounds through the manipulation of benzamide-based structures has been a subject of study. These efforts include the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, indicating the versatility of benzamide derivatives in generating diverse molecular architectures with potential pharmacological applications (Kurasawa et al., 1988)[https://consensus.app/papers/ring-transformation-15benzoxazepines-kurasawa/c84da2a37e8c5922b059b164918a39b5/?utm_source=chatgpt].
Antimicrobial and Antifungal Activity
Compounds derived from pyrazoline and pyrazole, including those linked to benzamide structures, have shown antimicrobial and antifungal activities. Such studies underscore the potential of these compounds in developing new treatments against various bacterial and fungal pathogens (Hassan, 2013)[https://consensus.app/papers/synthesis-antibacterial-antifungal-activity-some-hassan/135328efc8d956dbb39192250561b9d9/?utm_source=chatgpt].
Anti-Tumor Agents
Efforts to synthesize novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been aimed at creating effective anti-tumor agents. These compounds exhibit significant effects against cancer cell lines, highlighting their potential in cancer treatment (Nassar et al., 2015)[https://consensus.app/papers/synthesis-modeling-study-pyrazolo34dpyrimidine-nassar/82bdfbf9dc205bc783abfa5798e8cddc/?utm_source=chatgpt].
Mechanistic Studies and Reaction Pathways
Investigations into the reaction mechanisms of compounds such as ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea have provided insights into the chemical behavior and potential applications of related benzamide-based structures in synthesizing novel compounds with specific functional properties (Ledenyova et al., 2018)[https://consensus.app/papers/unexpected-reaction-ethyl-4chloromethylpyrazolo-ledenyova/e4583236ba4a5fe5b80f592f635870b9/?utm_source=chatgpt].
Wirkmechanismus
Zukünftige Richtungen
Given the potent pharmacological effects of pyrazole-bearing compounds, future research could focus on optimizing the synthesis process, further elucidating the mechanism of action, and conducting comprehensive safety and efficacy evaluations. The ultimate goal would be the development of safe and effective therapeutic agents .
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-16(18-6-9-24-10-8-21-13-17-12-20-21)14-3-1-4-15(11-14)22-7-2-5-19-22/h1-5,7,11-13H,6,8-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUCYYXVMYYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)
![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)


![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)

![[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride](/img/structure/B2764652.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate](/img/structure/B2764655.png)
![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2764663.png)